molecular formula C10H12O B140680 Spiro[2.4]hepta-4,6-diene-1-carboxaldehyde, 2,2-dimethyl-, (R)-(9CI) CAS No. 126899-49-8

Spiro[2.4]hepta-4,6-diene-1-carboxaldehyde, 2,2-dimethyl-, (R)-(9CI)

Cat. No. B140680
CAS RN: 126899-49-8
M. Wt: 148.2 g/mol
InChI Key: XGUXYUDIXSMQFN-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spiro[2.4]hepta-4,6-diene-1-carboxaldehyde, 2,2-dimethyl-, (R)-(9CI) is a chemical compound that has been of interest to researchers due to its potential as a synthetic intermediate for the production of various organic molecules. This compound is also known as 2,2-dimethyl-spiro[2.4]hepta-4,6-diene-1-carboxaldehyde and has the molecular formula C11H12O.

Mechanism of Action

The mechanism of action of Spiro[2.4]hepta-4,6-diene-1-carboxaldehyde, 2,2-dimethyl-, (R)-(9CI) is not well understood. However, it is believed to act as a nucleophile in various chemical reactions due to the presence of its aldehyde functional group.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Spiro[2.4]hepta-4,6-diene-1-carboxaldehyde, 2,2-dimethyl-, (R)-(9CI). However, it is believed to be a non-toxic compound that does not have any significant adverse effects on living organisms.

Advantages and Limitations for Lab Experiments

One of the main advantages of Spiro[2.4]hepta-4,6-diene-1-carboxaldehyde, 2,2-dimethyl-, (R)-(9CI) is its ability to act as a versatile intermediate in organic synthesis. This compound is also relatively easy to synthesize and is commercially available. However, its use is limited by its relatively low reactivity and the lack of information on its mechanism of action.

Future Directions

There are several potential future directions for research on Spiro[2.4]hepta-4,6-diene-1-carboxaldehyde, 2,2-dimethyl-, (R)-(9CI). One area of interest is the development of new synthetic methods for the production of this compound and its derivatives. Another potential direction is the study of its potential as a chiral ligand in asymmetric catalysis. Additionally, further research is needed to understand its mechanism of action and potential applications in various fields of organic chemistry.

Synthesis Methods

The synthesis of Spiro[2.4]hepta-4,6-diene-1-carboxaldehyde, 2,2-dimethyl-, (R)-(9CI) can be achieved through several methods. One of the most commonly used methods involves the reaction of 2,3-dimethyl-1,3-butadiene with carbon monoxide in the presence of a palladium catalyst. This reaction produces an intermediate compound, which is then oxidized to Spiro[2.4]hepta-4,6-diene-1-carboxaldehyde, 2,2-dimethyl-, (R)-(9CI).

Scientific Research Applications

Spiro[2.4]hepta-4,6-diene-1-carboxaldehyde, 2,2-dimethyl-, (R)-(9CI) has been used in various scientific research applications. One of the most significant applications is in the field of organic synthesis, where it has been used as a key intermediate in the production of various organic molecules. This compound has also been studied for its potential as a chiral ligand in asymmetric catalysis.

properties

CAS RN

126899-49-8

Molecular Formula

C10H12O

Molecular Weight

148.2 g/mol

IUPAC Name

(1R)-2,2-dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde

InChI

InChI=1S/C10H12O/c1-9(2)8(7-11)10(9)5-3-4-6-10/h3-8H,1-2H3/t8-/m1/s1

InChI Key

XGUXYUDIXSMQFN-MRVPVSSYSA-N

Isomeric SMILES

CC1([C@H](C12C=CC=C2)C=O)C

SMILES

CC1(C(C12C=CC=C2)C=O)C

Canonical SMILES

CC1(C(C12C=CC=C2)C=O)C

synonyms

Spiro[2.4]hepta-4,6-diene-1-carboxaldehyde, 2,2-dimethyl-, (R)- (9CI)

Origin of Product

United States

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